
3-Bromo-2-chloro-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of aniline, featuring bromine, chlorine, and methoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-methoxyaniline typically involves the bromination and chlorination of 2-methoxyaniline. The process can be carried out through electrophilic aromatic substitution reactions. Here is a general synthetic route:
Bromination: 2-Methoxyaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Bromo-2-chloro-5-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxyaniline: Similar structure but lacks the chlorine substituent.
2-Chloro-5-methoxyaniline: Similar structure but lacks the bromine substituent.
3-Bromo-5-chloro-2-methylaniline: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
3-Bromo-2-chloro-5-methoxyaniline is unique due to the presence of both bromine and chlorine substituents along with a methoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Biological Activity
3-Bromo-2-chloro-5-methoxyaniline is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological interactions, and relevant case studies that highlight its significance in medicinal chemistry.
This compound, with the molecular formula C7H7BrClNO and a molecular weight of approximately 236.49 g/mol, belongs to the aniline family. The compound features a bromine atom at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 5-position of the aromatic ring. This unique arrangement contributes to its reactivity and potential applications in pharmaceuticals and material sciences .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination of Aniline Derivatives : Utilizing bromine in the presence of an acid catalyst.
- Chlorination : Employing chlorinating agents to introduce chlorine at specific positions.
- Methoxylation : Using methanol and acid to introduce the methoxy group.
These methods highlight the compound's versatility in synthetic organic chemistry .
Antimicrobial Properties
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, halogenated anilines have been shown to possess antibacterial properties due to their ability to interact with bacterial enzymes and disrupt cellular functions .
Anticancer Potential
Research suggests that similar compounds may interact with cellular pathways involved in cancer progression. The presence of halogen substituents can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability . Some studies have indicated that derivatives of aniline can inhibit cancer cell proliferation by targeting specific receptors or enzymes involved in tumor growth .
Study on Antiparasitic Activity
A relevant study investigated the activity of dihydroquinazolinone derivatives against Plasmodium falciparum, highlighting how modifications in chemical structure can influence biological efficacy. Although not directly involving this compound, it underscores the importance of structural optimization in developing effective antiparasitic agents .
In Vitro Testing
In vitro assays have been conducted on similar compounds to evaluate their cytotoxic effects on various cancer cell lines. These assays measure parameters such as cell viability and apoptosis induction, providing insights into the potential therapeutic applications of halogenated anilines like this compound .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Moderate | Potential | Unique halogen positioning |
4-Bromo-2-methoxyaniline | High | Significant | Stronger antibacterial properties |
3-Bromo-4-chloro-5-methoxyaniline | Moderate | Moderate | Different halogen positioning |
This comparison illustrates how variations in halogen positioning can influence biological activity and therapeutic potential.
Properties
CAS No. |
1263376-85-7 |
---|---|
Molecular Formula |
C7H7BrClNO |
Molecular Weight |
236.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 |
InChI Key |
ATWFKIVOVAGKAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.